REACTION_CXSMILES
|
Cl[Si:2]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.[CH:28]1([Na])[CH:32]=[CH:31][CH:30]=[CH:29]1.C1CC=CC=1.[H-].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.O>[CH:31]1([Si:2]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:3]2[C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[C:10]3[C:15]2=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:30]=[CH:29][CH:28]=[CH:32]1 |f:3.4|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C1)[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After phase separation, extraction with a further 250 ml of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with n-heptane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C1)[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |